Gilteritinib fumarate is classified as a small molecule kinase inhibitor. It acts selectively on specific pathways involved in cancer cell proliferation and survival, making it a targeted therapy for hematological malignancies. Its development stemmed from the need to address therapeutic gaps in treating acute myeloid leukemia, particularly for patients who have not responded to conventional therapies .
The final steps typically involve crystallization and purification processes to isolate gilteritinib fumarate in its desired form.
Gilteritinib fumarate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula is CHClNO, indicating the presence of chlorine atoms and a fumarate moiety that enhances solubility and bioavailability. The compound's structure can be represented as follows:
The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into its three-dimensional arrangement and polymorphic forms .
The chemical reactions involved in synthesizing gilteritinib fumarate include:
Gilteritinib exerts its therapeutic effects primarily by inhibiting the FLT3 receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia patients. By blocking this receptor, gilteritinib disrupts downstream signaling pathways, including those involving STAT5 (Signal Transducer and Activator of Transcription 5) and ERK (Extracellular signal-Regulated Kinases), leading to reduced cell proliferation and increased apoptosis in malignant cells . Additionally, gilteritinib has been noted to inhibit glutamine uptake in cancer cells, further contributing to its anti-cancer effects .
Gilteritinib fumarate exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies used in drug development .
Gilteritinib fumarate is primarily used in clinical settings for treating patients with relapsed or refractory acute myeloid leukemia. Beyond its primary application, ongoing research explores its potential utility against other malignancies where AXL or FLT3 pathways are implicated. Additionally, studies are investigating its effects on metabolic pathways within cancer cells, which may open avenues for combination therapies or novel treatment protocols .
Gilteritinib fumarate (chemical name: bis(6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-[(oxan-4-yl)amino]pyrazine-2-carboxamide (2E)-but-2-enedioate) is a small-molecule tyrosine kinase inhibitor (TKI). Its molecular formula is C~62~H~92~N~16~O~10~ (fumarate salt), with a base molecular weight of 552.7 g/mol and a salt form weight of 1221.52 g/mol [2]. The compound features a pyrazinecarboxamide core structure that enables high-affinity binding to target kinases. Its fumarate salt formulation enhances solubility and bioavailability, critical for oral administration [2] [6].
Gilteritinib exhibits nanomolar inhibitory potency against FLT3 (IC~50~ = 0.92–2.1 nM), targeting both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, including resistance-conferring double mutants (e.g., FLT3-ITD-D835Y) [3] [6]. It also inhibits AXL and ALK kinases, which may contribute to overcoming resistance mechanisms in AML [5] [6]. Pharmacodynamic studies demonstrate >90% inhibition of FLT3 phosphorylation at plasma concentrations ≥100 ng/mL, achieved with the 120 mg daily dose [3].
Property | Value |
---|---|
CAS Number | 1254053-84-3 |
IUPAC Name | (2E)-but-2-enedioic acid; bis(6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-[(oxan-4-yl)amino]pyrazine-2-carboxamide) |
Solubility | 0.0223 mg/mL (water) |
logP | 3.51 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 20 |
Bioavailability | Not fully quantified (human) |
Gilteritinib (code name: ASP2215) was developed through collaboration between Astellas Pharma and Kotobuki Pharmaceutical [6]. Its clinical development accelerated following phase 1/2 trials (Study 2215-CL-0101), which identified 120 mg/day as the optimal dose based on FLT3 inhibition (>90% target suppression) and manageable toxicity [3] [6]. The pivotal ADMIRAL trial (NCT02421939), a global phase 3 study, compared gilteritinib against salvage chemotherapy in 138 relapsed/refractory FLT3-mutated AML patients. Key efficacy outcomes included:
Regulatory approvals followed:
This made gilteritinib the first FLT3 inhibitor approved globally as monotherapy for R/R FLT3-mutated AML [6] [7]. Development for non-hematologic malignancies (e.g., NSCLC) was discontinued to focus on AML [6].
Region | Date | Indication |
---|---|---|
Japan (PMDA) | Sep 21, 2018 | R/R FLT3-mutated AML |
USA (FDA) | Nov 28, 2018 | Adult R/R AML with FLT3 mutation |
EMA | Oct 24, 2019 | R/R FLT3-mutated AML |
Health Canada | Dec 23, 2019 | R/R FLT3-mutated AML |
FLT3 (FMS-like tyrosine kinase 3) is a type III receptor tyrosine kinase encoded on chromosome 13q12. It regulates hematopoietic stem/progenitor cell survival, proliferation, and differentiation via ligand-dependent dimerization [1] [4]. In AML, FLT3 mutations occur in ~30% of patients and drive leukemogenesis through constitutive activation:
FLT3 mutations correlate with aggressive AML phenotypes:
Gilteritinib overcomes limitations of prior FLT3 inhibitors by targeting both ITD and TKD mutants, including the FLT3-ITD-D835Y double mutant [3] [6]. Its dual inhibition of AXL kinase may further mitigate adaptive resistance [6].
Mutation Type | Prevalence | Domain Affected | Functional Consequence |
---|---|---|---|
ITD | 25–30% | Juxtamembrane | Ligand-independent dimerization |
TKD (D835Y/V) | 5–10% | Tyrosine kinase | Constitutive kinase activation |
Double mutants | Rare | Multiple | Resistance to first-gen TKIs |
Compound Nomenclature
Designation | Name |
---|---|
Generic Name | Gilteritinib |
Brand Name | Xospata |
Chemical Salt | Gilteritinib fumarate |
Development Code | ASP2215 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7